4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-chlorooxolan-2-one
Description
This compound, with the molecular formula C₁₇H₃₅ClO₄Si₂ and molecular weight 395.08 g/mol, is a chlorinated oxolan-2-one derivative featuring two tert-butyldimethylsilyl (TBDMS) ether groups. Its CAS registry number is 1820749-52-7, and it is classified under Protein Degrader Building Blocks, indicating its role in proteolysis-targeting chimera (PROTAC) synthesis or related applications . The TBDMS groups enhance steric protection of hydroxyl moieties during synthetic processes, while the chloro substituent at position 3 contributes to electrophilic reactivity. It is stored at room temperature and specified to ≥97% purity .
Properties
Molecular Formula |
C17H35ClO4Si2 |
|---|---|
Molecular Weight |
395.1 g/mol |
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-chlorooxolan-2-one |
InChI |
InChI=1S/C17H35ClO4Si2/c1-16(2,3)23(7,8)20-11-12-14(13(18)15(19)21-12)22-24(9,10)17(4,5)6/h12-14H,11H2,1-10H3 |
InChI Key |
JOLJJTLIRSHWFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C(C(=O)O1)Cl)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-chlorooxolan-2-one typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction conditions usually involve solvents like methylene chloride and temperatures maintained at specific levels to ensure high yield and selectivity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: Reduction reactions can be carried out using agents like NaBH4 (Sodium borohydride).
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, chloroform, and catalysts or bases such as imidazole . The major products formed depend on the specific reaction and conditions applied.
Scientific Research Applications
4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-chlorooxolan-2-one is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of biochemical pathways and as a building block for biologically active compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The tert-butyl(dimethyl)silyl groups provide steric protection, influencing the reactivity and stability of the compound. The chlorooxolanone ring can participate in various chemical reactions, facilitating the formation of new bonds and structures .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
a) 3-(((...)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile ()
- Core Structure: Tetrahydrofuran with phosphino-propanenitrile and TBDMS groups.
- Key Differences: Lacks the oxolan-2-one ring and chlorine substituent. The phosphino group introduces nucleophilic reactivity, contrasting with the electrophilic chloro group in the main compound.
- Application : Likely used in nucleotide or oligonucleotide synthesis due to its phosphoramidite-like structure .
b) 5-tert-butyl-3-[2,4-dichloro-5-(propan-2-yloxy)phenyl]-2,3-dihydro-1,3,4-oxadiazol-2-one ()
- Core Structure: Oxadiazolinone with tert-butyl and dichloro-isopropoxy substituents.
- Key Differences: Absence of silyl ethers; instead, dichloro and isopropoxy groups dominate. The oxadiazolinone core is more electron-deficient than oxolan-2-one.
- Application: Potential herbicide or pesticide due to structural resemblance to agrochemical oxadiazolones .
Silyl Ether Group Variations
a) Compound 16 (tert-butyldiphenylsilyloxy) ()
- Silyl Group : Tert-butyldiphenylsilyl (TBDPS) vs. TBDMS.
- Impact : TBDPS offers greater steric bulk and hydrolytic stability but reduces solubility in polar solvents.
- Application: Used in complex ester synthesis (e.g., decanoate derivatives) for drug delivery systems .
b) Triethylsilyloxy-containing compound ()
Data Table: Comparative Analysis
Research Findings and Trends
- Silyl Group Selection : TBDMS balances stability and deprotection ease, making it ideal for multi-step syntheses. Bulkier TBDPS or labile TES groups are chosen for specific reactivity needs .
- Electrophilic Reactivity: The 3-chloro substituent in the main compound enhances its utility in cross-coupling reactions compared to non-halogenated analogs .
- Applications: Oxolanone derivatives are prominent in PROTACs, while oxadiazolones dominate agrochemicals due to their heterocyclic stability .
Biological Activity
4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-chlorooxolan-2-one is a compound of significant interest in medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 360.6 g/mol. Its structure features a chlorooxolan moiety, which is critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 360.6 g/mol |
| Purity | 95% |
| Storage Temperature | Room Temperature |
Synthesis
The synthesis of 4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-chlorooxolan-2-one typically involves the reaction of tert-butyldimethylsilyl derivatives with chlorinated oxolanes under controlled conditions. The process is optimized to yield high purity and stability of the product, which is crucial for subsequent biological evaluations.
Research indicates that compounds featuring silyl groups often exhibit enhanced lipophilicity, which can improve their interaction with biological membranes. The chloro substituent may also play a role in modulating the compound's reactivity and interaction with specific biological targets.
Anticancer Potential
Preliminary investigations suggest that the compound may exhibit anticancer activity. The presence of the chloro group could contribute to its ability to induce apoptosis in cancer cells, although further research is necessary to elucidate the precise mechanisms involved.
Case Studies
- Antimicrobial Efficacy : A study conducted on related silylated compounds demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.
- Cell Viability Assays : In vitro assays have been performed to assess the cytotoxic effects of various silylated compounds on cancer cell lines. Results indicated that some derivatives could reduce cell viability significantly, warranting further exploration into their therapeutic potential.
- Mechanistic Studies : Research focused on the interaction of silylated compounds with cellular receptors has provided insights into their mechanisms of action, particularly in modulating signaling pathways associated with inflammation and cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
